molecular formula C19H24N2O2S B14494826 4-Methyl-N'-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide CAS No. 64692-85-9

4-Methyl-N'-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide

Katalognummer: B14494826
CAS-Nummer: 64692-85-9
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: SVYAJNUHPCOOOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. This compound features a benzene ring substituted with a sulfonohydrazide group, a phenyl group, and a hexan-2-ylidene group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

4-Methylbenzenesulfonohydrazide+Aldehyde/Ketone4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide\text{4-Methylbenzenesulfonohydrazide} + \text{Aldehyde/Ketone} \rightarrow \text{4-Methyl-N'-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide} 4-Methylbenzenesulfonohydrazide+Aldehyde/Ketone→4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl and hexan-2-ylidene groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-N’-(1-phenylethylidene)benzenesulfonohydrazide: This compound has a similar structure but with an ethylidene group instead of a hexan-2-ylidene group.

    4-Methyl-N’-(1-phenylpropylidene)benzenesulfonohydrazide: This compound features a propylidene group in place of the hexan-2-ylidene group.

Uniqueness

4-Methyl-N’-(1-phenylhexan-2-ylidene)benzene-1-sulfonohydrazide is unique due to the presence of the hexan-2-ylidene group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Eigenschaften

CAS-Nummer

64692-85-9

Molekularformel

C19H24N2O2S

Molekulargewicht

344.5 g/mol

IUPAC-Name

4-methyl-N-(1-phenylhexan-2-ylideneamino)benzenesulfonamide

InChI

InChI=1S/C19H24N2O2S/c1-3-4-10-18(15-17-8-6-5-7-9-17)20-21-24(22,23)19-13-11-16(2)12-14-19/h5-9,11-14,21H,3-4,10,15H2,1-2H3

InChI-Schlüssel

SVYAJNUHPCOOOT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.